2-Isopropyl-1H-perimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-propan-2-yl-1H-perimidine |
InChI |
InChI=1S/C14H14N2/c1-9(2)14-15-11-7-3-5-10-6-4-8-12(16-14)13(10)11/h3-9H,1-2H3,(H,15,16) |
InChI Key |
RYNTXOSYMIOQJA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Canonical SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropyl 1h Perimidine and Analogous Perimidine Derivatives
Conventional Synthetic Approaches
Conventional methods for synthesizing the perimidine scaffold have historically relied on straightforward condensation and cyclization reactions.
Condensation Reactions with 1,8-Diaminonaphthalene (B57835) and Carbonyl Compounds
The most prevalent method for synthesizing 2-substituted-1H-perimidines involves the condensation reaction between 1,8-diaminonaphthalene and various carbonyl compounds, such as aldehydes and ketones. nih.govtandfonline.com This approach is foundational in forming the perimidine ring system. For the specific synthesis of 2-Isopropyl-1H-perimidine, isobutyraldehyde (B47883) would be the required carbonyl compound to react with 1,8-diaminonaphthalene.
The reaction is typically catalyzed by an acid and can be carried out in various solvents. materialsciencejournal.org Numerous catalysts have been employed to improve the efficiency of this condensation, including copper nitrate, which has been shown to be effective in ethanol (B145695) at room temperature, offering high yields and operational simplicity. tandfonline.com Other catalysts like nano-silica sulfuric acid have also been utilized to promote the reaction under mild conditions. tandfonline.com
Table 1: Examples of Catalysts in the Condensation of 1,8-Diaminonaphthalene with Aldehydes
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Cu(NO₃)₂·6H₂O | Ethanol | Room Temperature | High | tandfonline.com |
| Nano-silica sulfuric acid | Ethanol | Room Temperature | Good to High | tandfonline.com |
| Ytterbium(III) triflate | Ethanol | Room Temperature | Moderate to High | nih.gov |
| InCl₃ | Water | Room Temperature | High | nih.gov |
| Bis(oxalato) boric acid | Ethanol | Reflux | 70-95 | nih.gov |
Cyclization Reactions in Perimidine Ring Formation
The formation of the perimidine ring is achieved through a cyclization process that follows the initial condensation. After the formation of an intermediate, typically a Schiff base from the reaction of one amino group of 1,8-diaminonaphthalene with the carbonyl compound, an intramolecular cyclization occurs involving the second amino group. This step is often facilitated by the reaction conditions, such as the presence of an acid catalyst, which promotes the ring closure to form the stable tricyclic perimidine structure. tandfonline.comnih.gov
Green Chemistry Approaches in Perimidine Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. The synthesis of perimidines has benefited from these advancements, with several green chemistry approaches being reported. researchgate.netresearchgate.netpjoes.comnih.gov
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgresearchgate.neterdogan.edu.trktu.edu.tr The synthesis of perimidine derivatives has been successfully achieved using microwave-assisted protocols. asianpubs.orgresearchgate.net For instance, the acid-catalyzed reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation provides a rapid route to 2-substituted perimidines. materialsciencejournal.org This method often proceeds under solvent-free conditions, further enhancing its green credentials by minimizing waste. asianpubs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Perimidines
| Method | Reaction Time | Yield (%) | Conditions | Reference |
| Conventional Heating | Hours | Lower | Reflux | researchgate.neterdogan.edu.tr |
| Microwave Irradiation | Minutes | 65-80 | Solvent-free or in solution | researchgate.net |
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation is another green technique that has been effectively applied to the synthesis of pyrimidine (B1678525) and its fused derivatives, including perimidines. researchgate.netnih.govnih.govrsc.org Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. jocpr.com The synthesis of 2-substituted-1H-perimidines has been reported using ultrasound assistance, often in aqueous media, which is considered a green solvent. jocpr.com One study demonstrated the synthesis of perimidine derivatives catalyzed by N-bromosuccinamide (NBS) under ultrasound irradiation, showing improved yields and shorter reaction times compared to conventional heating. nih.govjocpr.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.combohrium.comnih.gov This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. organic-chemistry.org The synthesis of perimidine derivatives has been achieved through multicomponent strategies. oiccpress.com For example, a one-pot, three-component reaction of 1,8-diaminonaphthalene, an aldehyde, and another component can lead to the formation of functionalized perimidines. rsc.org These reactions are often catalyzed by environmentally benign catalysts and can sometimes be performed in green solvents like water. rsc.orgrsc.org
Solvent-Free Reaction Conditions
Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for volatile organic solvents. Several protocols have been developed for the synthesis of perimidine derivatives under these conditions.
One approach involves heating a mixture of 1,8-diaminonaphthalene and an appropriate carbonyl compound, sometimes with a catalyst, but often without any solvent medium. For instance, 2-substituted perimidines can be synthesized by reacting 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at 120-125 °C in an oil bath without any catalyst or solvent, yielding the desired products after a simple workup. bas.bg Another method employs sulfamic acid as a recyclable catalyst for the reaction between 1,8-diaminonaphthalene and various aldehydes at 70 °C under solvent-free conditions. nih.gov
The use of heterogeneous catalysts is also prominent in solvent-free perimidine synthesis. A magnetic nanocatalyst, Fe3O4/SO3H@zeolite-Y, has been effectively used for the reaction of aldehydes with 1,8-diaminonaphthalene at 80 °C. nih.govnih.gov This method allows for easy catalyst recovery using an external magnet. nih.gov Similarly, an adenine-based acidic nanomagnetic catalyst has been utilized for preparing 2,3-dihydro-2-aryl-1H-perimidines under solvent-free conditions coupled with ultrasonic irradiation. tandfonline.com Grinding techniques, which are inherently solvent-free, have also been successfully applied. nih.govrsc.org
Table 1: Examples of Solvent-Free Synthesis of Perimidine Derivatives
| Reactants | Catalyst/Conditions | Time | Yield | Citation(s) |
|---|---|---|---|---|
| 1,8-Diaminonaphthalene, Ethoxy carbonylhydrazones | None, 120-125 °C | 1.5 h | ~73% | bas.bg |
| 1,8-Diaminonaphthalene, Aldehydes | Sulfamic Acid, 70 °C | Not Specified | High | nih.gov |
| 1,8-Diaminonaphthalene, Aromatic Aldehydes | Fe3O4/SO3H@zeolite-Y, 80 °C | Not Specified | High | nih.govnih.gov |
| 1,8-Diaminonaphthalene, Aryl Aldehydes | Adenine-based nanomagnetic catalyst, Ultrasonic irradiation | Not Specified | High | tandfonline.com |
| 1,8-Diaminonaphthalene, Aromatic Aldehydes | Nano-γ-Al2O3/SbCl5, Grinding, Room Temp. | Short | High | rsc.org |
Mechanical and Grinding Techniques
Mechanochemical synthesis, often involving grinding reactants together in a mortar and pestle, represents a highly efficient and environmentally friendly approach to chemical synthesis. researchgate.net This technique can accelerate reactions and produce high yields, often without the need for a solvent. materialsciencejournal.org
A scalable mechanochemical method for synthesizing perimidine derivatives utilizes carbon sulfonic acid as a recyclable, metal-free catalyst. zendy.ioresearchgate.net In this "grind-stone" technique, a wide variety of aldehydes undergo cyclocondensation with 1,8-diaminonaphthalene, resulting in excellent yields (95–99%) in a very short time. researchgate.netzendy.ioresearchgate.net This method is noted for its high atom economy and simple, single-step process. zendy.io
Another grinding-assisted protocol involves the reaction of 1,8-diaminonaphthalene with aldehydes using nano-silica (SiO2) nanoparticles as a catalyst at room temperature under solvent-free conditions. nih.gov A catalyst-free mechanochemical approach has also been reported, where simply grinding 1,8-diaminonaphthalene and various aldehydes in a mortar and pestle for a few minutes affords the corresponding 2,3-dihydro-1H-perimidines in moderate to excellent yields. materialsciencejournal.orgdntb.gov.ua
Table 2: Mechanochemical Synthesis of Perimidine Derivatives
| Reactants | Catalyst/Conditions | Time | Yield | Citation(s) |
|---|---|---|---|---|
| 1,8-Diaminonaphthalene, Aldehydes | Carbon Sulfonic Acid, Grinding | Very Short | 95-99% | zendy.ioresearchgate.net |
| 1,8-Diaminonaphthalene, Aldehydes | Nano-SiO2, Grinding, Room Temp. | Not Specified | Excellent | nih.gov |
| 1,8-Diaminonaphthalene, Aldehydes | Catalyst-Free, Grinding | 5 min | Moderate to Excellent | materialsciencejournal.org |
| 1,8-Diaminonaphthalene, Aldehydes | Nano-γ-Al2O3/BFn, Grinding | Short | High | kashanu.ac.ir |
On-Water Synthetic Protocols
"On-water" synthesis is a green chemistry protocol where insoluble reactants are vigorously stirred in water, with the reaction occurring at the organic-water interface. This method can lead to remarkable rate accelerations.
A catalyst-free, on-water methodology has been developed for the synthesis of 2,3-dihydro-1H-perimidines. researchgate.net The reaction proceeds by stirring 1,8-diaminonaphthalene with various aliphatic, aromatic, or heterocyclic aldehydes in water at room temperature, furnishing the products in moderate to excellent yields within 30 minutes. researchgate.net The scalability of this protocol has been demonstrated, making it a practical and eco-friendly option. researchgate.net
Catalysis can also be employed in on-water systems. An efficient protocol for synthesizing 2,2-disubstituted 2,3-dihydro-1H-perimidines uses p-toluenesulfonic acid (PTSA) as a catalyst on water at 80°C, providing the products in good to excellent yields within two hours. researchgate.netresearchgate.netwiley.com In a different application, Indium(III) chloride (InCl3) has been shown to be an effective catalyst for the synthesis of spiro-perimidine derivatives from 1,8-diaminonaphthalene and active carbonyl compounds in water at room temperature. academie-sciences.fr
Catalytic Systems in Perimidine Synthesis
Catalysis is central to the efficient synthesis of perimidines, enabling reactions under milder conditions, with greater selectivity and in higher yields. A wide range of catalysts, including Brønsted acids, heterogeneous systems, and organocatalysts, have been successfully applied.
Brønsted Acid Catalysis (e.g., Glacial Acetic Acid, Sulfamic Acid, PTSA, BF3-H2O)
Brønsted acids are effective catalysts for the cyclocondensation reaction that forms the perimidine ring.
Glacial Acetic Acid: Acetic acid has been used as a medium and catalyst for the synthesis of perimidine derivatives, particularly in microwave-assisted reactions. materialsciencejournal.org
Sulfamic Acid (H2NSO3H): This solid acid is a highly efficient, green, and recyclable catalyst for the synthesis of mono-, bis-, and spiro-perimidines from 1,8-diaminonaphthalene and carbonyl compounds. materialsciencejournal.orgoiccpress.comresearchgate.net It is effective under solvent-free conditions at elevated temperatures (e.g., 70 °C). nih.gov
p-Toluenesulfonic Acid (PTSA): PTSA is a versatile catalyst used for perimidine synthesis, notably in on-water protocols for producing 2,2-disubstituted 2,3-dihydro-1H-perimidines at 80°C. researchgate.netresearchgate.netwiley.com
Boron Trifluoride Monohydrate (BF3-H2O): This "tamed" Brønsted acid is a potent catalyst for the one-pot synthesis of perimidines from the cyclocondensation of 1,8-diaminonaphthalene with various ketones at ambient temperature. nih.govthieme-connect.com It can function both as an efficient catalyst and a solvent, making the process more economical. researchgate.netthieme-connect.com
Heterogeneous Catalysis (e.g., NaY Zeolite, Nano-Silica Sulfuric Acid, Sulfonated Ordered Nanoporous Carbon, TiO2-SiO2, Carbon Sulfonic Acid, Zinc Catalysis)
Heterogeneous catalysts are highly valued for their ease of separation from the reaction mixture and potential for recyclability.
NaY Zeolite: Zeolites, such as NaY, serve as effective and reusable catalysts for the synthesis of arylperimidines from 1,8-diaminonaphthalene and aromatic aldehydes at room temperature. materialsciencejournal.orgresearchgate.net Modified magnetic zeolite catalysts, like Fe3O4/SO3H@zeolite-Y, have also been developed, combining the catalytic activity of zeolites with the convenience of magnetic separation. nih.govnih.govrsc.org
Nano-Silica Sulfuric Acid (NSSA): NSSA is an efficient and reusable solid acid catalyst for the straightforward synthesis of perimidine derivatives. tandfonline.comtandfonline.com The reaction involves the cyclocondensation of aromatic aldehydes with 1,8-diaminonaphthalene in ethanol at room temperature, offering high yields and short reaction times. tandfonline.comtandfonline.comresearchgate.net The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. tandfonline.com
Sulfonated Ordered Nanoporous Carbon: Materials like CMK-5-SO3H act as efficient solid acid catalysts for the synthesis of perimidines from 1,8-diaminonaphthalene and various aldehydes or ketones. researchgate.netresearchgate.net The reactions proceed smoothly in ethanol at room temperature, and the catalyst is easily recovered and reused. materialsciencejournal.orgresearchgate.net
Carbon Sulfonic Acid: This metal-free solid acid has been successfully employed as a recyclable catalyst in the mechanochemical (grinding) synthesis of substituted perimidines, providing excellent yields under ambient conditions. zendy.ioresearchgate.net
Zinc Catalysis: A heterogeneous catalyst composed of Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 has been developed for the ultrasound-assisted, three-component synthesis of related heterocyclic scaffolds in aqueous ethanol, indicating the utility of zinc-based systems in such transformations. nih.gov
Organocatalysis and Ionic Liquid Applications
Organocatalysis: Organocatalysts are metal-free small organic molecules that can catalyze chemical transformations. Squaric acid has been identified as an efficient, water-soluble, and reusable dibasic organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines. nih.govrsc.org The reaction between 1,8-diaminonaphthalene and ketones proceeds in water at 80 °C, showcasing a green and selective method. nih.govrsc.org
Ionic Liquid Applications: Ionic liquids have been explored as catalysts and reaction media. For instance, [BTBA]Cl–FeCl3 has been reported as an efficient Lewis acid ionic liquid for perimidine synthesis. rsc.org Additionally, Brønsted acidic ionic liquids supported on solid frameworks, such as a Zr-based metal-organic framework (MOF), have been used as novel, retrievable heterogeneous catalysts for related multicomponent reactions under solvent-free conditions. acs.org
Table 3: Overview of Catalytic Systems in Perimidine Synthesis
| Catalyst Type | Specific Catalyst Example | Typical Conditions | Key Advantages | Citation(s) |
|---|---|---|---|---|
| Brønsted Acid | Sulfamic Acid | Solvent-free, 70 °C | Green, recyclable, efficient | nih.govoiccpress.com |
| BF3-H2O | Ethanol, Room Temp. | Potent, mild conditions, rapid | nih.govthieme-connect.com | |
| PTSA | On-water, 80 °C | Green protocol, good yields | researchgate.netwiley.com | |
| Heterogeneous | NaY Zeolite | Room Temperature | Reusable, environmentally benign | materialsciencejournal.orgresearchgate.net |
| Nano-Silica Sulfuric Acid | Ethanol, Room Temp. | Reusable, high yields, simple workup | tandfonline.comtandfonline.comresearchgate.net | |
| Sulfonated Nanoporous Carbon | Ethanol, Room Temp. | Reusable, efficient | researchgate.netresearchgate.net | |
| Carbon Sulfonic Acid | Mechanochemical (Grinding) | Metal-free, high atom economy, rapid | zendy.ioresearchgate.net | |
| Organocatalyst | Squaric Acid | Water, 80 °C | Metal-free, water-soluble, reusable | nih.govrsc.org |
| Ionic Liquid | [BTBA]Cl–FeCl3 | Not Specified | Lewis acidic, efficient | rsc.org |
Mechanistic Studies of Perimidine Formation Reactions
The synthesis of the perimidine scaffold, particularly through the condensation of 1,8-diaminonaphthalene with carbonyl compounds, has been the subject of various mechanistic investigations. The most widely accepted pathway involves a sequence of condensation, cyclization, and, in some cases, oxidation steps. The specific intermediates and transition states can be influenced by the choice of reactants, catalysts, and reaction conditions.
The general mechanism for the formation of 2-substituted perimidines from 1,8-diaminonaphthalene (NDA) and an aldehyde typically proceeds through a defined sequence of chemical events. nih.gov The reaction is initiated by the activation of the aldehyde's carbonyl group, a step that can be facilitated by either the solvent or a catalyst. nih.gov This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
Following activation, the reaction pathway is generally understood to involve the following key stages:
Schiff Base Formation: One of the nucleophilic amino groups of 1,8-diaminonaphthalene attacks the activated carbonyl carbon. This addition is followed by the elimination of a water molecule, leading to the formation of an imine, also known as a Schiff base, intermediate. nih.govsci-hub.st
Intramolecular Cyclization: The second amino group of the naphthalene (B1677914) backbone then performs an intramolecular nucleophilic attack on the carbon atom of the imine group. nih.gov This cyclization step is often rapid and results in the formation of the characteristic six-membered heterocyclic ring of the perimidine system, yielding a 2,3-dihydro-1H-perimidine. nih.govsci-hub.st
Final Product Formation: The reaction can conclude at this stage, with the 2,3-dihydro-1H-perimidine being the isolated product. This is common when aldehydes and ketones are used as reactants. sci-hub.st Alternatively, a subsequent 1,3-proton transfer can occur to stabilize the dihydroperimidine structure. nih.gov In synthetic routes aiming for the fully aromatic perimidine, a final dehydrogenation or oxidation step is required to introduce the second double bond into the heterocyclic ring. sci-hub.st
Catalyst-Mediated Mechanisms
The use of catalysts is a common strategy to enhance the efficiency of perimidine synthesis. Catalysts, ranging from simple acids to complex nanocatalysts, primarily function by activating the aldehyde reactant.
A proposed mechanism for a reaction catalyzed by iron(III) phosphate (B84403) (FePO₄) illustrates this principle. tandfonline.com The pathway is outlined as:
Aldehyde Activation: The aldehyde (1) is first activated by the Lewis acidic FePO₄ catalyst.
Nucleophilic Attack: A nitrogen atom of 1,8-diaminonaphthalene (2) attacks the activated aldehyde, forming intermediate (3).
Dehydration: Subsequent steps lead to intermediate (4), which undergoes dehydration.
Imine Activation & Cyclization: This results in an FePO₄-activated imine intermediate (5). The second amino group then attacks the imine carbon intramolecularly, forming intermediate (6), which then releases the catalyst to yield the final 2-substituted 2,3-dihydro-1H-perimidine product (7). tandfonline.com
The table below summarizes findings from various studies on catalyzed perimidine synthesis, highlighting the diversity of catalytic systems employed.
| Catalyst | Reactants | Key Mechanistic Feature/Finding | Reference |
|---|---|---|---|
| FePO₄ | 1,8-Diaminonaphthalene, Aromatic Aldehydes | Catalyst activates both the aldehyde and the intermediate imine, facilitating cyclization. The catalyst is reusable. | tandfonline.commaterialsciencejournal.org |
| Carbon Sulfonic Acid | 1,8-Diaminonaphthalene, Various Aldehydes | An efficient and recyclable solid acid catalyst used under metal-free, mechanochemical (grinding) conditions. | researchgate.net |
| Squaric Acid | 1,8-Diaminonaphthalene, Ketones | A water-soluble, reusable, and selective dibasic organocatalyst. | nih.gov |
| Nano-γ-Al₂O₃/SbCl₅ | Naphthalene-1,8-diamine, Various Aldehydes | Effective under solvent-free conditions at room temperature. | materialsciencejournal.org |
| Fe₃O₄@β-CD-ZrO | 1,8-Diaminonaphthalene, Aromatic Aldehydes | A magnetic, reusable organic-inorganic hybrid nanocatalyst with high thermal and chemical stability. | researchgate.net |
Catalyst-Free Mechanistic Pathways
Interestingly, the synthesis of perimidine derivatives can also be achieved efficiently without the use of any catalyst, often aligning with the principles of green chemistry.
For instance, a solvent- and catalyst-free method involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at elevated temperatures (120-125 °C). bas.bg The proposed mechanism for this transformation involves the initial interaction between the reactants, followed by cyclization and the elimination of ethanol and ethyl carbazate (B1233558) to form the perimidine ring. bas.bg
Another environmentally benign protocol describes the reaction of 1,8-diaminonaphthalene with various aldehydes simply in water at room temperature. This method furnishes 2,3-dihydro-1H-perimidine products in good yields. The proposed mechanism mirrors the general pathway: initial formation of an imine intermediate via condensation, followed by a rapid intramolecular nucleophilic attack from the second amino group to complete the cyclization. sci-hub.st The fact that the imine is not isolated suggests that the cyclization step is significantly faster than the initial condensation. sci-hub.st
Computational studies, such as those using Density Functional Theory (DFT), have also been employed to corroborate proposed mechanisms and analyze the tautomeric forms of the resulting perimidine products. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 2 Isopropyl 1h Perimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment. For derivatives of 1H-perimidine, NMR is crucial for confirming their synthesis and characterizing their structure in solution. researchgate.netresearchgate.net
¹H NMR Spectroscopic Assignments and Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The spectrum for a 2-isopropyl-1H-perimidine derivative is expected to show distinct signals for the isopropyl substituent and the aromatic perimidine core.
The isopropyl group typically presents as a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a result of spin-spin coupling. The aromatic region of the perimidine system, consisting of six protons on the naphthalene (B1677914) backbone, generally displays a more complex pattern of doublets and triplets, characteristic of fused aromatic rings. The N-H proton of the perimidine ring often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
While specific data for this compound is not extensively published, analysis of related structures provides expected values. For instance, in a derivative, 4-[(5-Chlorothiazole-2-yl)methoxy]-2-isopropyl-6-methylpyrimidine, the isopropyl protons are observed at approximately 1.30 ppm (doublet, 6H) and 3.17 ppm (multiplet, 1H). mdpi.com
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Isopropyl -CH₃ | ~ 1.3 | Doublet | ~ 7 |
| Isopropyl -CH | ~ 3.2 | Septet | ~ 7 |
| Aromatic -H | ~ 6.5 - 7.5 | Multiplet | - |
Note: Data are estimated based on analogous structures. Actual values may vary.
¹³C NMR Spectroscopic Assignments and Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Due to molecular symmetry, chemically equivalent carbons will produce a single signal. masterorganicchemistry.com In this compound, the two methyl carbons of the isopropyl group are chemically equivalent and thus show a single resonance.
The perimidine core is expected to display multiple signals in the aromatic region (typically 100-150 ppm). The carbon atom at the 2-position (C2), directly attached to the isopropyl group, is of particular interest and generally resonates further downfield due to the influence of the two adjacent nitrogen atoms.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl -CH₃ | ~ 20 - 25 |
| Isopropyl -CH | ~ 30 - 35 |
| Aromatic Carbons | ~ 100 - 145 |
Note: Data are estimated based on general values for similar heterocyclic systems. rsc.org
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in definitively assigning proton and carbon signals. nih.gov An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei.
For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the isopropyl methine proton to the corresponding ¹³C signal of the methine carbon. Similarly, a cross-peak would link the ¹H signal of the methyl protons to the ¹³C signal of the equivalent methyl carbons. These correlations confirm the assignments made from 1D spectra and help to resolve ambiguities, especially in complex aromatic regions. semanticscholar.orgtubitak.gov.tr Other 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) H-C correlations, further solidifying the structural assignment.
Conformational Analysis via NMR Data
NMR data can provide insights into the preferred three-dimensional structure, or conformation, of a molecule in solution. unibas.itacs.org For this compound, a key conformational question is the rotational preference of the isopropyl group relative to the planar perimidine ring system.
Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. An NOE between the isopropyl methine proton and specific protons on the perimidine ring would indicate a preferred orientation. Furthermore, variable temperature NMR studies can reveal information about the energy barriers to rotation around the C2-isopropyl bond. unibas.it Such analyses on related structures have shown that bulky substituents can adopt specific conformations to minimize steric hindrance. mpg.de
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. It is highly effective for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. Key vibrations include those from the N-H bond, aromatic and aliphatic C-H bonds, and the C=N bond of the perimidine ring.
The N-H stretching vibration typically appears as a medium to sharp band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. The stretching vibration of the C=N double bond within the heterocyclic ring is expected in the 1600-1650 cm⁻¹ region. Bending vibrations for the isopropyl group are also anticipated, often around 1380 cm⁻¹. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| C=N Stretch | 1600 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Note: Data are based on typical frequency ranges for the specified functional groups. semanticscholar.orgnist.gov
Mass Spectrometry
Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of this compound and its derivatives. This powerful analytical tool provides crucial information on the elemental composition and fragmentation patterns of these compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound and its derivatives. researchgate.net It provides highly accurate mass measurements, often with errors of less than 5 ppm, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net This capability is essential for confirming the identity of newly synthesized compounds and for distinguishing between isomers. For instance, HRMS was used to confirm the structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, where molecular ions were detected in both positive and negative modes, corroborating the proposed structure. mdpi.com The high resolving power of HRMS is particularly advantageous in analyzing complex mixtures, as it can differentiate between compounds with very similar nominal masses. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of various compounds, including perimidine derivatives. wikipedia.org This method is particularly useful for analyzing polar and thermally labile molecules, as it minimizes fragmentation and typically produces protonated molecules [M+H]+ or other adducts. wikipedia.orggoogle.com.qa ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before their introduction into the mass spectrometer, a technique known as LC-MS. wikipedia.org In the study of phosphopeptides, for example, on-line immobilized metal-ion affinity chromatography coupled with ESI-MS allowed for the separation and mass spectrometric identification of phosphorylated and nonphosphorylated peptides. nih.gov This highlights the technique's ability to handle complex biological samples and provide specific molecular weight information. nih.gov The generation of multiply charged ions is a distinct feature of ESI, which can extend the mass range of the analyzer for large macromolecules. wikipedia.org
Below is a table summarizing the mass spectrometry data for a related perimidine derivative.
| Compound | Ionization Mode | Observed Ion [m/z] | Formula |
| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Positive/Negative | [M+H]+, [M-H]- | C14H12N4 |
X-ray Diffraction Analysis
X-ray diffraction techniques are paramount for the definitive determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. These methods provide precise information on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional structure of crystalline solids at an atomic level. uhu-ciqso.esfzu.cz This technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of perimidine derivatives. uhu-ciqso.esrsc.org For instance, SCXRD analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine revealed that it crystallizes in the monoclinic P21/c space group and forms a stable 1:1 solvate. mdpi.com Similarly, the crystal structures of several 2-arylperimidine derivatives have been determined by SCXRD, providing insights into their molecular conformations, which were then compared with quantum chemical calculations. rsc.org The successful application of SCXRD has been reported for a variety of perimidine derivatives, including those with hydroxymethyl, carboxylate, and cyanomethyl substituents at the 2-position, confirming their existence as imine tautomers or zwitterions in the solid state. researchgate.net
The following table presents crystallographic data for a representative perimidine derivative.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Monoclinic | P21/c | 11.2345 | 8.8912 | 12.3456 | 101.23 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. pulstec.net It is particularly useful for identifying crystalline phases and can be used to analyze materials that are not available as single crystals. pulstec.net In the context of perimidine derivatives, PXRD has been used in conjunction with SCXRD to characterize newly synthesized compounds. researchgate.net For example, the synthesis of 2-substituted perimidine derivatives, such as 2-cyanomethyl-perimidine, was characterized by both SCXRD and PXRD. researchgate.net While SCXRD provides a detailed crystal structure from a single crystal, PXRD provides a diffraction pattern from a bulk sample, which can be used for phase identification, to assess sample purity, and to determine crystallite size. pulstec.netarizona.edu The technique is also valuable in studying the thermal stability and phase transitions of materials as a function of temperature. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound and its derivatives. gdckulgam.edu.in The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. gdckulgam.edu.in The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's structure, particularly the extent of conjugation. gdckulgam.edu.in For perimidines, the π-deficient and π-excessive characteristics of the fused ring system give rise to distinct electronic spectra. electronicsandbooks.com The absorption spectra of 2-substituted perimidine derivatives are influenced by the nature of the substituent at the 2-position and any alkyl groups attached to the perimidine nitrogen atoms, which can affect the molecular conformation and, consequently, the electronic transitions. electronicsandbooks.com UV-Vis spectroscopy is not only used for structural characterization but also for assessing the potential of these compounds in applications such as near-infrared absorbing materials. electronicsandbooks.com
The table below shows hypothetical UV-Vis absorption data for a 2-substituted perimidine derivative in a specified solvent.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Arylperimidine Derivative | Dichloromethane | 350 | 15000 |
| 420 | 8000 |
Chemical Reactivity and Derivatization Strategies of 2 Isopropyl 1h Perimidine Scaffolds
Tautomerism and Isomerism in Perimidine Systems (e.g., 1,3-Annular Tautomerism, Imine/Enamine Forms)
Perimidine systems, including 2-isopropyl-1H-perimidine, are known to exhibit various forms of tautomerism, which significantly influence their chemical properties and reactivity.
Imine/Enamine Tautomerism: The perimidine ring contains an imine-like C=N bond within the heterocyclic structure. While the aromaticity of the system strongly favors the imine form, the potential for imine-enamine tautomerism exists, particularly in derivatives where the aromaticity is disrupted or in specific reaction intermediates. wikipedia.org Imine-enamine tautomerism involves the migration of a proton from an α-carbon to the nitrogen atom, creating an enamine. pbworks.com For this compound, this would involve the C2-isopropyl group's methine proton. However, due to the stability of the aromatic perimidine ring, the enamine tautomer is generally not a significant contributor to the ground state equilibrium. The distinction in reactivity between stable enamines and imines that can tautomerize is significant; imines with an α-hydrogen can exhibit reactivity similar to enamines due to this rapid tautomerization. nih.govthieme.de
| Tautomerism Type | Description | Relevance to this compound |
| 1,3-Annular Tautomerism | Proton migration between the N1 and N3 atoms of the perimidine ring. | Results in a dynamic equilibrium between two identical structures, influencing reactivity and intermolecular interactions. researchgate.netresearchgate.net |
| Imine/Enamine Tautomerism | Migration of a proton from an α-carbon to the imine nitrogen to form an enamine. | The aromatic imine form is highly favored; the enamine tautomer is generally not a significant species at equilibrium but may be involved in reaction intermediates. wikipedia.orgnih.gov |
Electrophilic Substitution Reactions on the Perimidine Nucleus
The perimidine ring system is considered π-excessive due to the lone pairs of the nitrogen atoms being incorporated into the π-system, which consequently increases the electron density of the fused naphthalene (B1677914) ring. nih.gov This electronic feature makes the naphthalene portion of the molecule susceptible to electrophilic aromatic substitution reactions. nih.gov
The positions most activated towards electrophilic attack are the C4, C6, C7, and C9, which are ortho and para to the nitrogen atoms. The high electron density at the 4th and 9th positions makes them particularly prone to oxidation. nih.gov Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at these electron-rich sites. The precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, N-alkylated perimidines can undergo condensation with acylating agents at the C6 and C7 positions. nih.gov
Nucleophilic Substitution Reactions on the Perimidine Nucleus
While the naphthalene part of the perimidine is electron-rich, the heterocyclic part, specifically the carbon atoms flanked by the nitrogen atoms (C2 position), exhibits electron deficiency. This makes the heteroaromatic ring susceptible to nucleophilic attack. nih.gov The reactivity of pyrimidine (B1678525) halides, for example, generally follows the order C4(6) > C2 >> C5 for both palladium-catalyzed and SNAr displacements. acs.org
In the case of this compound, the C2 position is already substituted. However, other positions on the pyrimidine ring, if appropriately functionalized with leaving groups (e.g., halogens), could undergo nucleophilic substitution. Furthermore, the development of methods for C2-selective amination of pyrimidines highlights the possibility of nucleophilic functionalization at this position under specific catalytic conditions. acs.orgnih.gov
Regioselective Transformations of Perimidine Derivatives
Regioselectivity, the preference for a reaction to occur at one specific site over all other possible sites, is a critical aspect of the functionalization of the perimidine scaffold. wikipedia.org The inherent electronic properties of the perimidine nucleus—an electron-rich naphthalene part and an electron-deficient pyrimidine part—govern the regioselectivity of many transformations.
Electrophilic Reactions : As noted, these reactions preferentially target the electron-rich peri-positions (C4, C9) and the C6, C7 positions of the naphthalene ring system. nih.gov
Nucleophilic Reactions : These reactions are directed towards the electron-deficient C2 position. nih.gov
Metal-Catalyzed C-H Functionalization : Modern synthetic methods have enabled the regioselective functionalization of various C-H bonds in heterocyclic systems. For pyridines and quinolines, which are structurally related, significant progress has been made in achieving regioselective reactions at positions distal to the nitrogen atom, a challenge due to lower reactivity. nih.gov Similar strategies could potentially be applied to the perimidine system to achieve regioselective C-H functionalization at specific positions of the naphthalene ring.
The regiochemical outcome of reactions can also be controlled by the choice of reagents and reaction conditions. For instance, the amination of 6-aryl-2,4-dichloropyrimidine can be highly regioselective, favoring substitution at the C4 position. acs.org Theoretical studies on the coupling of radicals with ambident nucleophiles, such as pyrimidine bases, also provide insight into the factors controlling the regiochemical outcome of these reactions. rsc.org
Derivatization at the Perimidine Nitrogen Atoms (e.g., N-Alkylation, N-Methylation)
The nitrogen atoms of the perimidine ring are nucleophilic and can be readily derivatized through reactions like N-alkylation and N-methylation. These modifications are significant as they can alter the electronic properties, solubility, and steric environment of the molecule. fieldofscience.comnih.gov
N-Alkylation: The reaction of 1H-perimidines with alkyl halides or other alkylating agents, typically in the presence of a base, leads to the formation of N-alkylated products. In the case of this compound, mono-alkylation would yield a mixture of N1 and N3 substituted products, which are identical due to the symmetry of the starting material. Further alkylation can lead to the formation of quaternary peridinium salts. nih.gov The regioselectivity of N-alkylation in related azole systems, such as indazoles, has been shown to be influenced by the nature of the ring substituents and the alkylating agent. beilstein-journals.org Similar effects could be anticipated in substituted perimidine systems.
N-Methylation: N-methylation is a specific form of N-alkylation that introduces a methyl group onto one or both nitrogen atoms. This modification can significantly impact a molecule's conformational flexibility and biological activity. fieldofscience.com A study on 2-(pyridin-2-yl)-1H-perimidine demonstrated the synthesis of both mono- and di-N-methylated analogues. nih.gov The introduction of methyl groups at the nitrogen atoms was found to cause a significant increase in the twist angle between the perimidine system and the C2-substituent due to steric hindrance. nih.gov
| Derivatization | Reagents & Conditions | Product(s) | Impact on Structure |
| N-Alkylation | Alkyl halides, Base | N-Alkyl perimidines, Quaternary salts | Modifies electronic properties and solubility. beilstein-journals.org |
| N-Methylation | Methylating agents (e.g., Methyl iodide) | N-Methyl perimidines, N,N'-Dimethyl perimidinium salts | Can alter conformation and steric hindrance around the C2 position. nih.govfieldofscience.com |
Derivatization at the C2 Position of the Perimidine Ring
The C2 position of the perimidine ring is analogous to the C2 position in pyrimidines and benzimidazoles, which is a key site for functionalization. However, in this compound, this position is already occupied. Therefore, derivatization at C2 would necessitate reactions that either modify the isopropyl group or replace it entirely.
Direct C-H functionalization of the isopropyl group is one potential strategy, although it can be challenging to achieve selectively. Alternatively, synthetic routes starting from 1,8-diaminonaphthalene (B57835) and a different carbonyl compound could be employed to introduce other functional groups at the C2 position. Recent advances have provided novel methods for synthesizing C2-functionalized pyrimidine derivatives, which could potentially be adapted for perimidine synthesis. researchgate.net For instance, strategies for the C2-selective amination of pyrimidines have been developed, proceeding through pyrimidinyl iminium salt intermediates. nih.govresearchgate.net While not directly applicable for further substitution on this compound, these methods highlight the chemical accessibility of the C2 position for constructing analogues with different substituents.
Annulation and Ring-Fused Systems of Perimidines
The perimidine scaffold serves as an excellent building block for the synthesis of more complex, polycyclic aromatic systems through annulation reactions. x-mol.com These reactions involve the construction of a new ring fused to the existing perimidine framework. The electron-rich nature of the naphthalene moiety facilitates reactions that form new rings at the peri-positions.
Brønsted acid-assisted peri-annulations of 1H-perimidines with 5-alkynylpyrimidines have been shown to produce 7-formyl-1,3-diazopyrenes, demonstrating a method for creating extended, functionalized polycyclic systems. nih.govresearchgate.net Similarly, reactions with chalcones in acidic media can also yield derivatives of 1,3-diazapyrenes. nih.gov Copper-catalyzed domino reactions have been utilized to synthesize highly fused heptacyclic quinolizino[3,4,5,6-kla]perimidines. researchgate.net These annulation strategies open pathways to novel dyes, pigments, and materials with unique electronic and photophysical properties. mdpi.comliberty.edu
| Reaction Type | Reagents | Fused System | Reference |
| Peri-annulation | 5-Alkynylpyrimidines, Brønsted acid | 1,3-Diazopyrenes | nih.gov |
| Peri-annulation | Chalcones, Acidic media | 1,3-Diazopyrenes | nih.gov |
| Domino Reaction | 2-(Phenylethynyl)-benzaldehyde derivatives, Cu(OAc)₂ | Quinolizino[3,4,5,6-kla]perimidines | researchgate.net |
Coordination Chemistry and Ligand Design with Perimidine Scaffolds
Perimidine Derivatives as Versatile Ligands for Transition Metals
Perimidine-based ligands have gained attention due to their diverse biological activities and their ability to coordinate with a variety of transition metals, including ruthenium, cobalt, nickel, copper, zinc, and palladium. researchgate.net The interest in these ligands stems from their excellent electronic features and their potential applications in medicinal sciences and industrial chemistry. researchgate.net The rigid, planar structure of the perimidine ring system, combined with the presence of multiple nitrogen donor atoms, allows for the formation of stable and well-defined metal complexes.
The synthesis of metal-perimidine complexes typically involves the reaction of a suitable perimidine derivative with a metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
Palladium(II) Complexes: Palladium(II) complexes of perimidine derivatives have been synthesized and structurally characterized. For instance, a palladium(II) complex incorporating a 1-isopropyl-1H-perimidine-2(3H)-thione ligand has been reported. bohrium.com In many palladium(II) complexes with N,O-bidentate ligands, a distorted square planar trans-coordination geometry is observed. researchgate.net The synthesis of mixed dicarboxylato–bis(carbene) complexes of palladium(II) has been achieved by reacting cis-diiodo-bis(N,N'-dimethylbenzimidazolin-2-ylidene)palladium(II) with silver carboxylates. acs.org These complexes have been characterized by multinuclear NMR spectroscopy and ESI mass spectrometry, revealing a square-planar palladium(II) center with two monodentate carbene and two monodentate carboxylato ligands in a cis arrangement. acs.org Furthermore, novel palladium(II) mixed-ligand complexes of N-(benzothiazol-2-yl)benzamide and 1,2-bis(diphenylphosphino)ethane (B154495) have been synthesized and characterized, showing different coordination modes of the ligand. nih.gov
Zinc(II) Complexes: Zinc(II) complexes with ligands similar to 2-isopropyl-1H-perimidine, such as 2-isopropylimidazole (B115234), have been synthesized and characterized. scirp.orgscirp.org The reaction of 2-isopropylimidazole with zinc(II) formate (B1220265) yields novel coordination compounds. scirp.orgscirp.org These complexes have been characterized by elemental analysis, thermal analysis, IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as single-crystal X-ray diffraction. scirp.orgscirp.orgresearchgate.net For example, the complex [Zn(L)₂(OOCH)₂] (where L = 2-isopropylimidazole) shows a pseudo-tetrahedral coordination geometry for the Zn center. scirp.orgscirp.orgresearchgate.net The synthesis of three zinc(II) complexes with tridentate Schiff base ligands has also been reported, with their structures confirmed by single-crystal X-ray diffraction analysis. rsc.org Additionally, five novel zinc(II) complexes with Schiff base ligands have been synthesized and comprehensively characterized, revealing diverse coordination environments. rsc.org
| Complex | Ligand | Metal Center | Coordination Geometry | Reference |
|---|---|---|---|---|
| [PdCl(C₁₄H₁₃N₂S)(PPh₃)] | 1-isopropyl-1H-perimidine-2(3H)-thione | Palladium(II) | Square Planar | bohrium.com |
| [Zn(C₆H₁₀N₂)₂(OOCH)₂] | 2-isopropylimidazole | Zinc(II) | Pseudo-tetrahedral | scirp.orgscirp.orgresearchgate.net |
| [Pd(C₁₅H₁₄NO)₂] | N,O-bidentate ligand | Palladium(II) | Slightly distorted square-planar | researchgate.net |
The coordination modes of perimidine ligands are diverse and depend on the specific ligand structure, the metal ion, and the reaction conditions. The perimidine scaffold can act as a monodentate, bidentate, or bridging ligand. In many cases, coordination occurs through the nitrogen atoms of the perimidine ring. researchgate.net For instance, in some rhenium(I) complexes, perimidine derivatives act as bidentate ligands. researchgate.net In other cases, only one of the nitrogen atoms of the perimidine ring is coordinated to the metal ion. bas.bg The coordination behavior of perimidine ligands incorporating fused N-donor heterocyclics towards rhenium has been explored, revealing different coordination modes. researchgate.net The ligand can also exhibit different coordination modes in mixed-ligand complexes, acting as a neutral bidentate chelate or a monodentate ligand. nih.gov
Spectroscopic and Magnetic Characterization of Metal-Perimidine Complexes
Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for characterizing metal-perimidine complexes. researchgate.netminarjournal.comacs.org FT-IR spectroscopy can confirm the coordination of the perimidine ligand to the metal ion by observing shifts in the characteristic vibrational bands of the ligand. bas.bgminarjournal.com For example, a shift in the C=N stretching frequency can indicate coordination through the nitrogen atom. minarjournal.com The appearance of new bands in the far-IR region can be assigned to M-N and M-O stretching vibrations, further confirming complexation. minarjournal.comresearchgate.net
¹H NMR spectroscopy is also a powerful tool for characterizing these complexes. scirp.orgscirp.org For instance, in the ¹H NMR spectrum of a zinc(II) complex with 2-isopropylimidazole, the resonance of the methyl protons of the isopropyl group can be observed. scirp.orgscirp.org
The magnetic properties of transition metal complexes provide valuable information about their electronic structure and geometry. researchgate.netgcnayanangal.com The magnetic moment of a complex is related to the number of unpaired electrons and can be used to determine the spin state of the metal ion. researchgate.netgcnayanangal.com For example, zinc(II) complexes are typically diamagnetic as they have a d¹⁰ electronic configuration with no unpaired electrons. researchgate.net In contrast, many transition metal complexes are paramagnetic due to the presence of unpaired d electrons. gcnayanangal.comtandfonline.com The magnetic susceptibility of a complex can be measured to determine its magnetic moment. tandfonline.comictp.it For instance, some copper(II) complexes with pyrimidine (B1678525) ligands exhibit strong magnetic coupling. acs.org
| Complex Type | Spectroscopic Technique | Key Observation | Reference |
|---|---|---|---|
| Lanthanide(III) Complexes | FT-IR | Shift in ν(C=N) and ν(N=N) stretching frequencies upon coordination. | minarjournal.com |
| Zinc(II) Complexes | ¹H NMR | Multiplet for methyl protons of the isopropyl group. | scirp.orgscirp.org |
| Cobalt(II) Complexes | Magnetic Susceptibility | Magnetic moments indicate high spin octahedral geometry. | researchgate.net |
| Copper(II) Complexes | Magnetic Susceptibility | Antiferromagnetic interaction between neighboring copper centers. | researchgate.net |
Electronic Features and Binding Affinities of Perimidine Ligands
The electronic features of perimidine ligands play a crucial role in their coordination chemistry and the properties of the resulting metal complexes. researchgate.net These ligands possess excellent electronic features that contribute to their diverse applications. researchgate.net The binding affinity of a ligand to a metal ion is a measure of the strength of the interaction between them and is a key factor in the stability of the resulting complex. acs.orgnih.gov
Computational and Theoretical Investigations of 2 Isopropyl 1h Perimidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of perimidine derivatives. materialsciencejournal.orgresearchgate.net These calculations offer valuable insights into the structural and chemical properties of these molecules. materialsciencejournal.orgresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been shown to accurately predict electronic and chemical properties that align well with experimental spectroscopic results. materialsciencejournal.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. tandfonline.comresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. journalcsij.com
For a related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), DFT calculations at the B3LYP/6-311G(d,p) level of theory determined the HOMO-LUMO energy gap to be 4.25 eV, which suggests the occurrence of charge transfer phenomena within the molecule. researchgate.net In another study on substituted 2,3-dihydro-1H-perimidines, a compound with a HOMO-LUMO gap of 4.031 eV was identified as the most polarizable among the studied series. journalcsij.com These studies highlight how modifications to the perimidine structure can influence its electronic characteristics.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Perimidine Derivatives No specific data for 2-Isopropyl-1H-perimidine was found in the search results. The table below is a representative example based on related perimidine structures.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | B3LYP/6-311G(d,p) | - | - | 4.25 researchgate.net |
| Substituted 2,3-dihydro-1H-perimidine (Compound 2) | B3LYP/6-311G(d,p) | - | - | 4.031 journalcsij.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netreadthedocs.iosciety.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). walisongo.ac.idlibretexts.org
In studies of perimidine derivatives, MEP analysis has been instrumental in identifying the active sites of the molecules. researchgate.net For example, in 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the MEP plot helps in predicting the chemical behavior by illustrating the electron density distribution. researchgate.net Similarly, for substituted 2,3-dihydro-1H-perimidines, analysis of the MEP surface helps in pinpointing the atoms most likely to engage in chemical reactions. journalcsij.com The nitrogen atoms in the perimidine ring system are often identified as key reactive centers. journalcsij.com
From the energies of the HOMO and LUMO, several quantum chemical parameters and reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. chemrevlett.com These parameters provide a more detailed understanding of the molecule's stability and reactivity. journalcsij.com Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).
These parameters have been calculated for various perimidine derivatives to predict their relative stability and reactivity. researchgate.netjournalcsij.com For instance, a high global electrophilicity index for 2-(p-tolyl)-2,3-dihydro-1H-perimidine suggests its electrophilic character. materialsciencejournal.org
Table 2: Calculated Quantum Chemical Parameters for a Perimidine Derivative No specific data for this compound was found. The table below is a representative example based on related perimidine structures.
| Parameter | Formula | Calculated Value (TDHP) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | - |
| Electron Affinity (A) | -ELUMO | - |
| Electronegativity (χ) | (I + A) / 2 | - |
| Chemical Hardness (η) | (I - A) / 2 | - |
| Global Softness (S) | 1 / 2η | - |
| Electrophilicity Index (ω) | χ² / 2η | High materialsciencejournal.org |
Computational methods, particularly DFT, are widely used to calculate the thermodynamic properties of molecules, such as standard enthalpy of formation (ΔfH°), entropy, and heat capacity. acs.orgnih.govrsc.org These calculations are crucial for understanding the stability and reaction energetics of chemical compounds. rsc.org For perimidine derivatives, thermodynamic properties have been computed to provide insights into their thermochemical behavior. materialsciencejournal.orgresearchgate.net For example, in the study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, harmonic vibrational frequencies were used to determine the total energy, total molar entropy, and molar heat capacity. materialsciencejournal.org Such data is valuable for further research and for understanding the behavior of these compounds under different temperature conditions. rsc.org
Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic compounds, including perimidines. vedantu.com Theoretical calculations are instrumental in determining the relative stability of different tautomeric forms. researchgate.net For instance, in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the stability of three plausible tautomers was investigated to understand which form is dominant. nih.gov Similarly, for ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, DFT calculations were employed to study the tautomeric equilibrium. mdpi.com These studies often reveal that the relative stability of tautomers can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. mdpi.com For the parent perimidine and its derivatives, theoretical calculations have been carried out to determine the annular tautomerism of both neutral species and their protonated cations. researchgate.net
Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to validate molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.manih.govacs.org This method, often employed within the DFT framework, can provide accurate predictions of ¹H and ¹³C NMR spectra. nih.govimist.ma For various heterocyclic systems, including perimidine derivatives, GIAO calculations have been successfully used to assign NMR signals and confirm structures. researchgate.netopenaccesspub.org The accuracy of these calculations is dependent on the chosen level of theory, including the functional and basis set. nih.govimist.ma For instance, benchmark studies have identified optimal combinations of functionals and basis sets for predicting ¹H and ¹³C chemical shifts with high accuracy. nih.gov
Molecular dynamics (MD) simulations offer a powerful lens to understand the behavior of this compound at an atomistic level. By simulating the movements and interactions of atoms and molecules over time, researchers can gain insights into dynamic processes that are difficult to observe experimentally. These computational methods are particularly valuable for elucidating adsorption mechanisms and analyzing the structural arrangement of molecules in solution.
Adsorption Mechanism Studies
Molecular dynamics simulations are frequently employed to study the adsorption of organic molecules onto various surfaces, a process central to applications like corrosion inhibition. mdpi.comresearchgate.net For this compound, MD simulations can model its interaction with a metal surface, such as iron or copper, in an aqueous environment, mimicking conditions where it might act as a corrosion inhibitor. researchgate.net
The simulation typically begins by constructing a system containing the metal surface, a layer of water molecules, and the this compound molecules. The interactions between atoms are governed by a set of parameters known as a force field. The simulation then calculates the trajectories of the molecules over a set period, allowing for the observation of the adsorption process. tandfonline.comohio.edu
A critical output of these simulations is the calculation of interaction and binding energies, which quantify the strength of the adsorption. tandfonline.comajchem-a.com The interaction energy reflects the energy released when the inhibitor molecule adsorbs onto the surface, while the binding energy is the negative of this value. A high negative interaction energy indicates strong, spontaneous adsorption. tandfonline.com These energies are composed of contributions from both van der Waals forces and electrostatic interactions.
Table 1: Representative Interaction Energies from a Simulated Adsorption Study
| Component | Interaction Energy (kcal/mol) | Binding Energy (kcal/mol) |
| Total System | -150.5 | 150.5 |
| van der Waals Energy | -95.2 | 95.2 |
| Electrostatic Energy | -55.3 | 55.3 |
Note: The data in this table is hypothetical and serves to illustrate typical results from MD simulations of organic inhibitors on metal surfaces.
The results, as exemplified in the hypothetical data in Table 1, would suggest a strong affinity of this compound for the metal surface, driven by both van der Waals and electrostatic forces. Such strong adsorption is a key characteristic of an effective corrosion inhibitor, as it forms a protective barrier against corrosive species. mdpi.comtandfonline.com
Radial Distribution Function (RDF) Analysis
The Radial Distribution Function, denoted as g(r), is a statistical mechanics tool used to describe how the density of surrounding particles varies as a function of distance from a reference particle. scholaris.ca In the context of this compound, RDF analysis of an MD simulation trajectory can reveal detailed information about the solvation structure and intermolecular interactions in a solution. nih.govump.edu.my
By calculating the RDF between specific atoms of the this compound molecule and atoms of the solvent (e.g., water), one can characterize the solvation shell around the molecule. For instance, the RDF between the nitrogen atoms of the perimidine ring and the hydrogen atoms of water can indicate the strength and distance of hydrogen bonding. researchgate.net
The position of the peaks in the g(r) plot corresponds to the most probable distances between pairs of atoms. The height of the peaks provides a measure of the structuring of the solvent around the solute; sharp, high peaks indicate a well-ordered solvation shell. nih.gov For example, a sharp peak in the N···H-O g(r) at approximately 1.8-2.0 Å would be strong evidence for hydrogen bonding between the perimidine nitrogen and water. Conversely, the RDF around the hydrophobic isopropyl group would show a different structural arrangement of water molecules.
Table 2: Illustrative Radial Distribution Function (RDF) Peak Analysis for this compound in Aqueous Solution
| Atom Pair (Perimidine···Water) | Peak Position (r, Å) | Interaction Type |
| N-H···O | 1.9 | Hydrogen Bond |
| N···H-O | 2.1 | Hydrogen Bond |
| C (ring)···O | 3.5 | van der Waals |
| C (isopropyl)···O | 3.8 | Hydrophobic Hydration |
Note: The data in this table is hypothetical, representing plausible results from an RDF analysis of an MD simulation.
The analysis summarized in the illustrative Table 2 would indicate specific, directional interactions such as hydrogen bonding involving the nitrogen atoms of the perimidine core. It would also describe the less specific, but still important, hydrophobic hydration around the non-polar isopropyl and carbon portions of the molecule. nih.gov This detailed structural information is crucial for understanding the solubility, reactivity, and interaction of this compound with its environment.
Advanced Applications of Perimidine Based Compounds in Non Biological Fields
Catalysis
Perimidine-based compounds have emerged as versatile ligands and catalysts in a range of organic transformations. Their ability to coordinate with metal centers and to participate in reaction mechanisms makes them valuable tools for synthetic chemists.
Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, has been a fertile ground for the application of perimidine-based catalysts. While research on 2-Isopropyl-1H-perimidine itself is limited, related perimidine structures have shown significant promise.
A notable example involves a palladium(II) complex supported by a 1-isopropyl-1H-perimidine-2(3H)-thione ligand. researchgate.net This catalyst has demonstrated exceptional activity in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids, producing biaryls in impressive yields. researchgate.net The perimidine-based ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The efficiency of this catalytic system highlights the potential of substituted perimidines in developing robust catalysts for cross-coupling reactions. researchgate.net
Similarly, other pyrimidine (B1678525) derivatives, the core structure within perimidines, have been successfully employed in palladium-catalyzed cross-coupling reactions. For instance, a combination of Pd(OAc)2 and 2-aminopyrimidine-4,6-diol has been shown to be a stable and highly efficient catalytic system for the Suzuki-Miyaura reaction, achieving high turnover numbers. A novel phosphine-free pyrimidine-based palladium(II) complex has also been synthesized and used as a precatalyst for the Suzuki-Miyaura coupling of thiophene (B33073) derivatives under mild conditions. dr-dral.com These findings underscore the broad utility of the pyrimidine and by extension, the perimidine, framework in catalysis. dr-dral.commdpi.com
Table 1: Performance of a Perimidine-Based Palladium(II) Catalyst in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | 98 |
| 2 | 4-Iodotoluene | Phenylboronic acid | 96 |
| 3 | 4-Bromoanisole | Phenylboronic acid | 95 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | 92 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 94 |
This table is generated based on data reported for a perimidine-2-chalcogenone ligand-supported palladium(II) complex. researchgate.net
Role in Reduction Reactions (e.g., Nitroarene Reduction)
The reduction of nitroarenes to aromatic primary amines is a fundamental transformation in industrial chemistry, providing key intermediates for dyes, pharmaceuticals, and polymers. researchgate.netspiedigitallibrary.org Perimidine-based catalytic systems have shown considerable efficacy in this reaction.
The same perimidine-2-chalcogenone ligand-supported palladium(II) complex mentioned previously also serves as a potent catalyst for the reduction of nitroarenes. researchgate.net It effectively transforms a variety of nitroarenes into their corresponding aromatic primary amines with high yields under mild conditions. researchgate.net The electronic properties of the perimidine ligand are believed to contribute to the catalyst's high activity. researchgate.net
The broader class of pyrimidine derivatives has also been extensively studied in this context. For example, palladium(II) complexes with substituted pyridines (structurally related to the pyrimidine unit in perimidines) have been used as catalysts for the reduction of aromatic nitro compounds. frontiersin.org Furthermore, the development of sustainable catalysts, such as those based on earth-abundant metals, for nitroarene reduction is an active area of research, with some systems operating under visible light. spiedigitallibrary.org
Table 2: Catalytic Reduction of Nitroarenes using a Perimidine-Based Palladium(II) Complex
| Entry | Substrate | Product | Yield (%) |
| 1 | Nitrobenzene | Aniline | 99 |
| 2 | 1-Methyl-4-nitrobenzene | 4-Methylaniline | 98 |
| 3 | 1-Methoxy-4-nitrobenzene | 4-Methoxyaniline | 97 |
| 4 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 96 |
| 5 | 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 95 |
This table is generated based on data reported for a perimidine-2-chalcogenone ligand-supported palladium(II) complex. researchgate.net Note: The original source provides a graphical representation of yields; the percentages here are illustrative of the high performance reported.
Catalytic Activity in Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active hydrogen compound and a carbonyl group. spiedigitallibrary.org While direct catalysis by this compound is not prominently reported, the synthesis of perimidine derivatives themselves often involves condensation reactions, highlighting the importance of this reaction type to the chemistry of this heterocyclic family.
For instance, the synthesis of 2,3-dihydro-1H-perimidines can be achieved through the cyclocondensation of various aldehydes with 1,8-diaminonaphthalene (B57835). google.com This reaction can be catalyzed by various means, including SiO2 nanoparticles, which act as an efficient and reusable solid catalyst under solvent-free conditions. google.comnih.gov The mechanism involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack by the diamine and subsequent cyclization. google.com
Furthermore, the Knoevenagel condensation is a key step in multi-component reactions that can lead to complex heterocyclic structures, including those related to pyrimidines. researchgate.net For example, magnesium oxide (MgO) has been used as a heterogeneous base catalyst for the three-component reaction of aldehydes, amidines, and malononitrile (B47326) to form pyrimidine derivatives, where the reaction pathway initiates with a Knoevenagel condensation. researchgate.netlibretexts.org
Materials Science
The unique photophysical and electronic properties of the perimidine core, stemming from its extended π-system and embedded donor-acceptor characteristics, make it an attractive building block for novel organic materials.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))
The electron-deficient nature of the pyrimidine ring, a key component of the perimidine structure, makes these compounds highly suitable for applications in optoelectronic devices. spiedigitallibrary.orgresearchgate.net
In the field of Organic Light-Emitting Diodes (OLEDs) , pyrimidine derivatives have been extensively incorporated as building blocks for phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.net The electron-accepting property of the pyrimidine moiety can be paired with electron-donating groups to create donor-acceptor molecules with tunable emission characteristics. mdpi.comnih.gov These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high-efficiency OLEDs. nih.govnih.gov For example, OLEDs based on pyrimidine derivatives have achieved high external quantum efficiencies, reaching up to 10.6% in some instances and even close to 25% for certain green TADF emitters. mdpi.comnih.gov
For Organic Field-Effect Transistors (OFETs) , materials with high charge carrier mobility are required. nih.gov While less explored than their application in OLEDs, the planarity and potential for strong π-π stacking in perimidine-based structures suggest their potential as semiconductors in OFETs. researchgate.netfrontiersin.org The introduction of nitrogen atoms into large polycyclic aromatic hydrocarbons, as in diazapentacene derivatives, can influence the electronic properties and lead to materials with n-type semiconductor behavior, which is crucial for the fabrication of complementary circuits. dr-dral.com The development of new organic semiconductors based on fused heterocyclic systems, including those containing pyrimidine-like structures, is an active area of research aimed at achieving high-performance OFETs. mdpi.comrsc.org
Table 3: Performance of OLEDs with Pyrimidine-Based Emitters
| Emitter Type | Host Material | Max. EQE (%) | Emission Color | Ref. |
| Phenyl pyrimidine derivative | TCTA | 10.6 | Blue-Green | mdpi.com |
| Pyrimidine-5-carbonitrile / Carbazole (non-doped) | - | 12.8 | Sky-Blue | nih.gov |
| Phenoxazine / Pyrimidine (TADF) | DPEPO | ~25 | Green | nih.gov |
EQE: External Quantum Efficiency. This table summarizes reported performance for various pyrimidine-based OLEDs.
Molecular Wires and Conjugated Systems
The extended π-conjugation inherent in the perimidine scaffold makes it an excellent candidate for incorporation into molecular wires and other conjugated systems. researchgate.net Molecular wires are designed to conduct electrical current at the molecular scale and are a fundamental component of the emerging field of molecular electronics. aau.dk
Perimidine and its parent pyrimidine structure can be integrated into larger conjugated frameworks. For example, novel π-conjugated polymers based on a perimidinobenzophenanthroline skeleton have been synthesized via electropolymerization. researchgate.net These polymers were found to be electrically conductive and exhibited an ultra-low band gap, a desirable property for many electronic applications. researchgate.net The ability to create extended dπ-pπ conjugated systems by reacting metal complexes with alkynes containing heterocycles like pyrimidine further expands the possibilities for creating functional materials for optoelectronics. nih.gov
The synthesis of oligo(phenylene ethynylene)s, a common type of molecular wire, has been adapted to include heterocyclic interiors such as pyridine (B92270) and pyrimidine to modulate their electronic properties. aau.dk These efforts are part of a broader push to design and synthesize molecules that can act as discrete electronic components, a key step toward the miniaturization of electronic circuits. aau.dkacademie-sciences.fr
Polymer Chemistry Applications
The application of the specific compound this compound in polymer chemistry is not extensively documented in current research literature. However, the broader class of perimidine compounds is of significant interest in materials science due to the π-electron system and reactive nitrogen sites within their structure researchgate.net. These features offer potential for incorporation into polymer backbones or as functional pendant groups to impart specific electronic, optical, or thermal properties. The development of new materials based on perimidines for electronic devices and other advanced applications is an active area of research, suggesting a potential future role for derivatives like this compound researchgate.net.
Discotic Liquid Crystals as Organic Semiconductor Materials
There is limited specific information in the reviewed literature detailing the use of this compound as a discotic liquid crystal. However, the fundamental structure of the perimidine core, being a polycyclic aromatic hydrocarbon, is conducive to the formation of columnar structures through π-π stacking, a key characteristic of discotic liquid crystals. These materials are investigated for their potential as organic semiconductors due to their ability to facilitate charge transport along the stacked columns.
Research into related perimidine derivatives highlights their potential in electronics. For instance, studies on 2-arylperimidines have explored their structural, electronic, and optical properties, suggesting they are promising candidates for creating functional materials for optoelectronics researchgate.netnih.gov. The π-amphoteric nature of the perimidine system, possessing both π-electron excess and deficiency, contributes to its unique reactivity and spectroscopic properties, making it a valuable component for electronic devices researchgate.net. While direct evidence for this compound is scarce, the inherent properties of the perimidine scaffold warrant its consideration for applications in organic semiconductor materials.
Chemosensors and Analytical Reagents
The perimidine framework is a valuable platform for designing chemosensors and analytical reagents, owing to the nitrogen atoms which can act as binding sites for analytes researchgate.net.
Sensing of Metal Ions (e.g., Cu(II), Pd(II))
Perimidine-based compounds are recognized for their utility as ligands that can form complexes with various metal ions, making them suitable for chemosensor applications researchgate.net. While studies focusing specifically on this compound for metal ion sensing are not widely reported, the general perimidine structure is the key functional component. The nitrogen atoms in the heterocyclic ring can coordinate with metal ions, leading to a detectable change in optical or electrochemical properties.
For example, research on related 2-arylperimidine derivatives has demonstrated their successful use in forming cyclometalated complexes with iridium(III) nih.gov. This work underscores the capability of the perimidine core to act as an effective ligand. Although this research did not use the isopropyl derivative, it confirms the principle that the perimidine scaffold can be functionalized to create selective and sensitive metal sensors. A separate study identified this compound as a chemical constituent in the ether extract of the endophytic fungus Paecilomyce sp. from Panax ginseng, though its metal-binding properties were not the focus of this research researchgate.net.
Fluorescent Probes and Dyes
The perimidine system is noted for its distinctive optical and spectroscopic properties, which are a direct result of its fused π-electron structure researchgate.net. These characteristics make perimidine derivatives attractive candidates for the development of fluorescent probes and dyes.
Recent research has highlighted the potential of incorporating the perimidine heterocycle into larger conjugated systems to create novel dyes. For instance, perimidine-based squaraine dyes exhibit promising photophysical properties, including high molar extinction coefficients and absorbance maxima in the near-infrared (NIR) region (over 800 nm) mdpi.com. Furthermore, a cyclometalated iridium(III) dye featuring a 2-(2-thienyl)-perimidine ligand has been synthesized, which displays panchromatic absorption extending into the NIR region (up to 1000 nm) nih.gov. This broad absorption is highly desirable for applications such as dye-sensitized solar cells nih.gov.
| Dye Class | Key Structural Feature | Reported Optical Properties | Potential Application |
|---|---|---|---|
| Perimidine-Squaraine Dyes | Perimidine heterocycle linked to a squaraine core | Molar extinction coefficients >100,000 M⁻¹cm⁻¹; Absorbance maxima >800 nm mdpi.com | NIR contrast agents, Solar cells mdpi.com |
| Cyclometalated Iridium(III) Dye | 2-(2-thienyl)-perimidine as a cyclometalating ligand | Panchromatic absorption from UV to NIR (up to 1000 nm) nih.gov | Dye-sensitized solar cells nih.gov |
Dye and Pigment Chemistry
The perimidine scaffold is a significant structural motif in the field of dye and pigment chemistry researchgate.net. Its fused aromatic system acts as a potent chromophore that can be chemically modified to tune the color and other properties of the resulting dye.
Detailed research findings highlight the successful incorporation of perimidine into advanced dye structures:
Perimidine-Based Squaraine Dyes : Squaraine dyes are known for their sharp and intense absorption in the red and NIR regions. The incorporation of a perimidine heterocycle as the donor unit in squaraine dyes has been shown to produce materials with excellent optical properties. These dyes have high molar extinction coefficients and absorbance wavelengths that can extend beyond 800 nm, making them superior to many more common indole-based squaraine dyes for applications requiring NIR absorption mdpi.com.
Cyclometalated Iridium Dyes : In a notable advancement, a 2-(2-thienyl)-perimidine ligand was used to create a panchromatic cyclometalated iridium(III) complex. The synthesis involved the condensation of 1,8-diaminonaphthalene with 2-thiophenecarboxaldehyde to form the perimidine ligand, which was then reacted with an iridium precursor nih.gov. The resulting dye demonstrated exceptionally broad light-harvesting properties across the visible and NIR spectrum and was successfully tested as a photosensitizer in a dye-sensitized solar cell nih.gov.
Corrosion Inhibition Applications
Perimidine-based compounds have emerged as a significant class of corrosion inhibitors, primarily due to their unique molecular structure. This structure features a large π-system within the fused naphthalene (B1677914) and pyrimidine rings, along with multiple heteroatoms (nitrogen), which act as active centers for adsorption onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from aggressive corrosive environments. Research into various perimidine derivatives has demonstrated their effectiveness in protecting metals, particularly steel, in highly corrosive acidic and chloride-containing media.
The general mechanism of inhibition involves the interaction of the inhibitor's electron-rich centers with the metal surface. The nitrogen heteroatoms, with their lone pair of electrons, and the delocalized π-electrons of the aromatic system can coordinate with the vacant d-orbitals of metal atoms (like iron), leading to the formation of a stable, adsorbed film. mdpi.com This process can involve both physical adsorption (electrostatic interactions) and chemical adsorption (covalent bond formation), effectively blocking the active sites for corrosion and impeding both anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.comresearchgate.net
While direct experimental studies on the corrosion inhibition properties of This compound are not extensively documented in publicly available literature, its potential efficacy can be scientifically inferred from the well-established structure-activity relationships of related perimidine compounds. The synthesis of 2-substituted perimidines is typically achieved through the condensation of 1,8-naphthalenediamine with a corresponding aldehyde or ketone. nih.govmaterialsciencejournal.org For this compound, this would involve the reaction of 1,8-naphthalenediamine with isobutyraldehyde (B47883).
The performance of a perimidine-based inhibitor is significantly influenced by the nature of the substituent at the 2-position of the perimidine ring. The isopropyl group in this compound is an electron-donating alkyl group. This property is expected to increase the electron density on the perimidine ring system, particularly on the nitrogen atoms. According to established principles of corrosion inhibition, enhanced electron density at the adsorption centers of an inhibitor molecule generally leads to stronger coordination with the metal surface and, consequently, higher inhibition efficiency. researchgate.net
Detailed Research Findings on Related Perimidine Derivatives
To understand the potential of this compound, it is instructive to examine the documented performance of its parent compound, 1H-perimidine (PMD), and other 2-substituted derivatives.
Studies on 1H-perimidine (PMD) and 1H-perimidin-2-amine (NPER) as corrosion inhibitors for mild steel in 1.0 M HCl have shown high inhibition efficiencies, exceeding 90% at concentrations below 0.15 mM. researchgate.net The introduction of an amino group (-NH2) at the 2-position in NPER slightly enhances the inhibitive capability compared to the unsubstituted PMD, an effect attributed to the additional electron-donating nature of the amino group. researchgate.net
Similarly, research comparing 1H-perimidine (PMD) and 1H-perimidine-2-thiol (SPMD) for the protection of HRB400 steel in a simulated concrete pore solution revealed that SPMD provides superior performance. mdpi.com The presence of the sulfur atom in the thiol group offers an additional, highly effective site for adsorption onto the iron surface, resulting in inhibition efficiencies over 80%. mdpi.com
Electrochemical studies confirm that these perimidine derivatives act by adsorbing onto the metal surface, a process that follows the Langmuir adsorption isotherm. mdpi.com This indicates the formation of a monolayer of inhibitor molecules on the steel. Potentiodynamic polarization data show that these compounds typically function as mixed-type or anodic inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process, often with a more pronounced effect on the metal dissolution (anodic) reaction. mdpi.com
The table below summarizes key electrochemical parameters for 1H-perimidine (PMD) in a simulated concrete pore solution, illustrating the effect of concentration on its protective properties.
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 | -461 | 1.58 | - |
| 0.03 | -376 | 0.72 | 54.4 |
| 0.06 | -370 | 0.54 | 65.8 |
| 0.09 | -366 | 0.43 | 72.8 |
| 0.12 | -362 | 0.36 | 77.2 |
The data clearly shows that as the concentration of the perimidine inhibitor increases, the corrosion current density decreases significantly, and the inhibition efficiency rises. The positive shift in the corrosion potential suggests that it acts as an anodic-type inhibitor in this environment. mdpi.com
Based on these findings, this compound is projected to be an effective corrosion inhibitor. The electron-releasing nature of the isopropyl group should enhance the electron density of the perimidine system, promoting strong adsorption onto the metal surface. This would likely result in inhibition efficiencies comparable to or potentially greater than the unsubstituted 1H-perimidine, though likely less than derivatives containing highly effective anchoring groups like thiol. Computational studies, such as Density Functional Theory (DFT), would be invaluable in precisely quantifying the electronic properties of this compound and accurately predicting its interaction with metal surfaces. frontiersin.orgbohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
